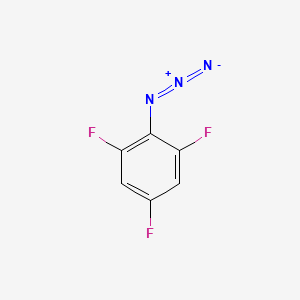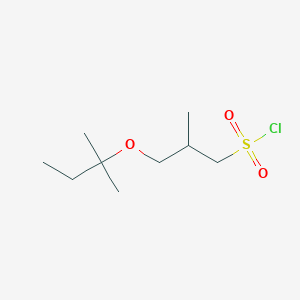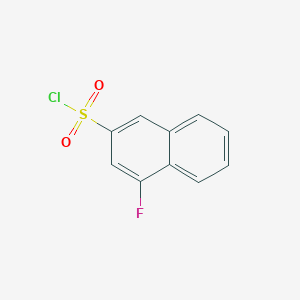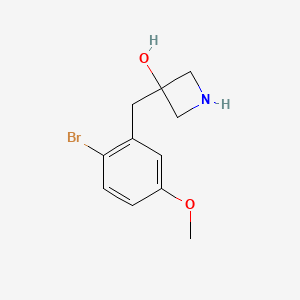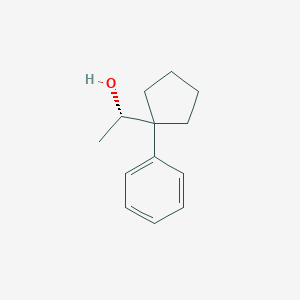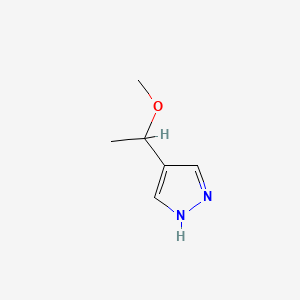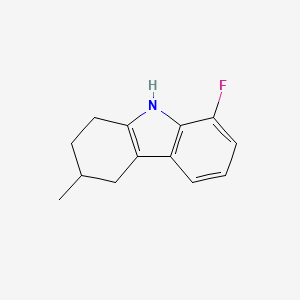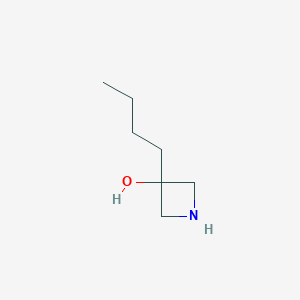
3-Butylazetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butylazetidin-3-ol is a four-membered heterocyclic compound containing a nitrogen atom. It is a derivative of azetidine, which is known for its presence in various biologically active molecules. The compound’s structure consists of a butyl group attached to the third carbon of the azetidine ring, with a hydroxyl group also attached to the same carbon. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butylazetidin-3-ol can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method typically involves the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction. The reaction conditions often include moderate temperatures and the use of solvents like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-Butylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted azetidines, ketones, aldehydes, and other functionalized derivatives. These products are valuable intermediates in the synthesis of more complex molecules.
科学的研究の応用
3-Butylazetidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Butylazetidin-3-ol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of various biological pathways. The hydroxyl group and the nitrogen atom in the azetidine ring play crucial roles in these interactions, allowing the compound to form hydrogen bonds and other interactions with target molecules.
類似化合物との比較
Similar Compounds
- 3-Propylazetidin-3-ol
- 3-Vinylazetidin-3-ol
- 3-Allylazetidin-3-ol
Uniqueness
3-Butylazetidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the butyl group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs. Additionally, the hydroxyl group provides a site for further functionalization, allowing the synthesis of a wide range of derivatives with diverse biological activities .
特性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC名 |
3-butylazetidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-2-3-4-7(9)5-8-6-7/h8-9H,2-6H2,1H3 |
InChIキー |
RWGUFKMIVBKLRU-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(CNC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


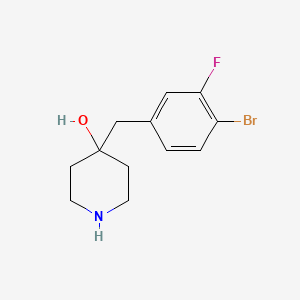
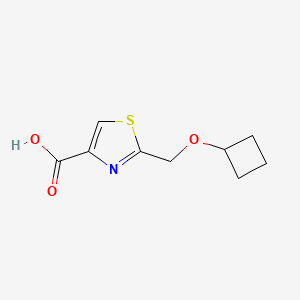
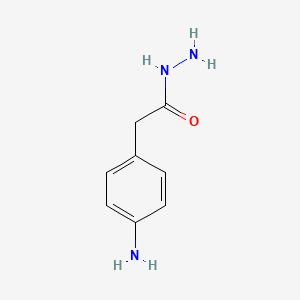
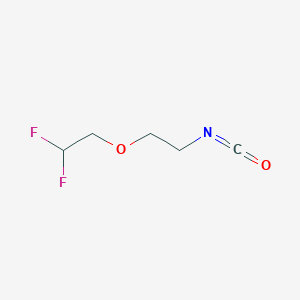
![2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13559940.png)
